molecular formula C19H23N3O5S2 B2478704 N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923211-50-1

N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2478704
CAS No.: 923211-50-1
M. Wt: 437.53
InChI Key: LUCOZOCCMPSAKG-UHFFFAOYSA-N
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Description

N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity

N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Dihydropyrazole moiety : Contributes to its biological activity.
  • Methanesulfonamide group : Enhances solubility and bioavailability.
  • Ethoxyphenyl group : Potentially increases lipophilicity.
PropertyValue
Molecular FormulaC19H23N3O5S2
Molecular Weight437.53 g/mol
CAS Number923211-50-1
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrazole ring : Through the reaction of hydrazine with a β-keto ester.
  • Sulfonylation : Using methanesulfonyl chloride to introduce the sulfonamide group.
  • Nucleophilic substitution : To attach the ethoxyphenyl group via aromatic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound showed cytotoxic effects against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) with IC50 values indicating selective potency against cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity:

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
  • Experimental results : In vivo studies showed reduced paw edema in carrageenan-induced models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that similar pyrazole derivatives possess antimicrobial properties:

  • In vitro assays : These compounds have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes involved in disease pathways.
  • Receptor Interaction : The compound may bind to receptors involved in inflammation and cancer progression, modulating their activity.

Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrazole derivatives, this compound was found to have an IC50 value of 3.60 µM against SiHa cells, indicating strong anticancer potential compared to other derivatives tested .

Study 2: Anti-inflammatory Assessment

A series of experiments demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in animal models. The reduction in edema was comparable to established anti-inflammatory drugs at similar dosages .

Properties

IUPAC Name

N-[2-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-27-19-12-8-6-10-15(19)18-13-17(20-22(18)29(3,25)26)14-9-5-7-11-16(14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOZOCCMPSAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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